

# Technical Guide: Physical and Chemical Characteristics of 2,4-Dibromo-N-ethylaniline

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## Compound of Interest

Compound Name: 2,4-Dibromo-N-ethylaniline

Cat. No.: B15435796

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Disclaimer: Publicly available experimental data for **2,4-Dibromo-N-ethylaniline** is limited. This guide provides a comprehensive overview of its expected characteristics based on data from structurally similar compounds, namely 2,4-Dibromoaniline and 2,4-Dibromo-N-methylaniline. The information herein is intended to serve as a foundational resource for research and development activities.

## Core Physical Characteristics

The physical properties of **2,4-Dibromo-N-ethylaniline** can be inferred by comparing them with its parent compound, 2,4-Dibromoaniline, and its N-methylated analog. The introduction of an N-ethyl group is expected to influence its melting and boiling points, as well as its solubility profile.

Property	2,4-Dibromoaniline	2,4-Dibromo-N-methylaniline	2,4-Dibromo-N-ethylaniline
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N[1][2]	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> N	C <sub>8</sub> H <sub>9</sub> Br <sub>2</sub> N
Molecular Weight	250.92 g/mol [1][3]	264.95 g/mol	278.97 g/mol
Melting Point	78-82 °C[1][4][5]	Data not available	Data not available
Boiling Point	264.8 °C at 760 mmHg[1]	Data not available	Data not available
Density	2.0 g/cm <sup>3</sup> [1]	Data not available	Data not available
Appearance	White to light yellow crystalline solid[2]	Data not available	Expected to be a solid or liquid
Solubility	Sparingly soluble in water[2]	Data not available	Expected to have low water solubility
pKa	1.83 (Predicted)[2]	Data not available	Data not available

## Proposed Synthetic Protocols

Two plausible synthetic routes for **2,4-Dibromo-N-ethylaniline** are outlined below, based on general organic chemistry principles.

### Route A: N-ethylation of 2,4-Dibromoaniline

This approach involves the direct alkylation of the primary amine group of 2,4-Dibromoaniline.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 2,4-Dibromoaniline (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
- **Addition of Base:** Add a non-nucleophilic base, for instance, Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) or Sodium Hydride (NaH) (1.5-2 equivalents), to the solution to deprotonate the aniline nitrogen.

- **Addition of Alkylating Agent:** Slowly add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)<sub>2</sub>SO<sub>4</sub>) (1.1-1.5 equivalents), to the reaction mixture at room temperature.
- **Reaction Conditions:** Heat the mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Route B: Bromination of N-Ethylaniline

This method involves the electrophilic aromatic substitution of N-Ethylaniline. Controlling the regioselectivity to obtain the 2,4-dibromo isomer is a significant challenge, as the amino group is a strong activating group, often leading to multiple brominations.<sup>[6]</sup>

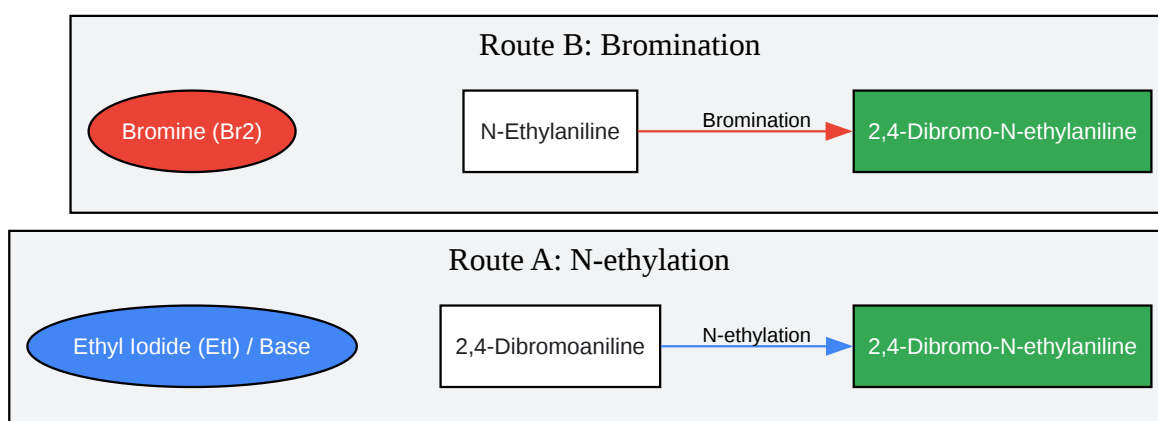
### Experimental Protocol:

- **Protection of the Amino Group (Optional but Recommended):** To control the reactivity and improve selectivity, the amino group of N-Ethylaniline can be protected, for example, by acetylation with acetic anhydride to form N-ethylacetanilide.
- **Bromination:** Dissolve N-Ethylaniline (or its protected form) in a suitable solvent like acetic acid or a non-polar solvent such as carbon disulfide (CS<sub>2</sub>).<sup>[6]</sup> Cool the solution in an ice bath.
- **Addition of Bromine:** Slowly add a solution of bromine (2 equivalents) in the same solvent to the reaction mixture. The use of a non-polar solvent may help in reducing the rate of reaction and preventing over-bromination.<sup>[6]</sup>
- **Reaction Conditions:** Stir the reaction mixture at a low temperature (0-5 °C) and monitor its progress by TLC.

- Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base like sodium bicarbonate.
- Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. If a protecting group was used, it needs to be removed (e.g., by acid or base hydrolysis). The final product should be purified by column chromatography or recrystallization.

## Visualized Synthetic Pathways and Experimental Workflow

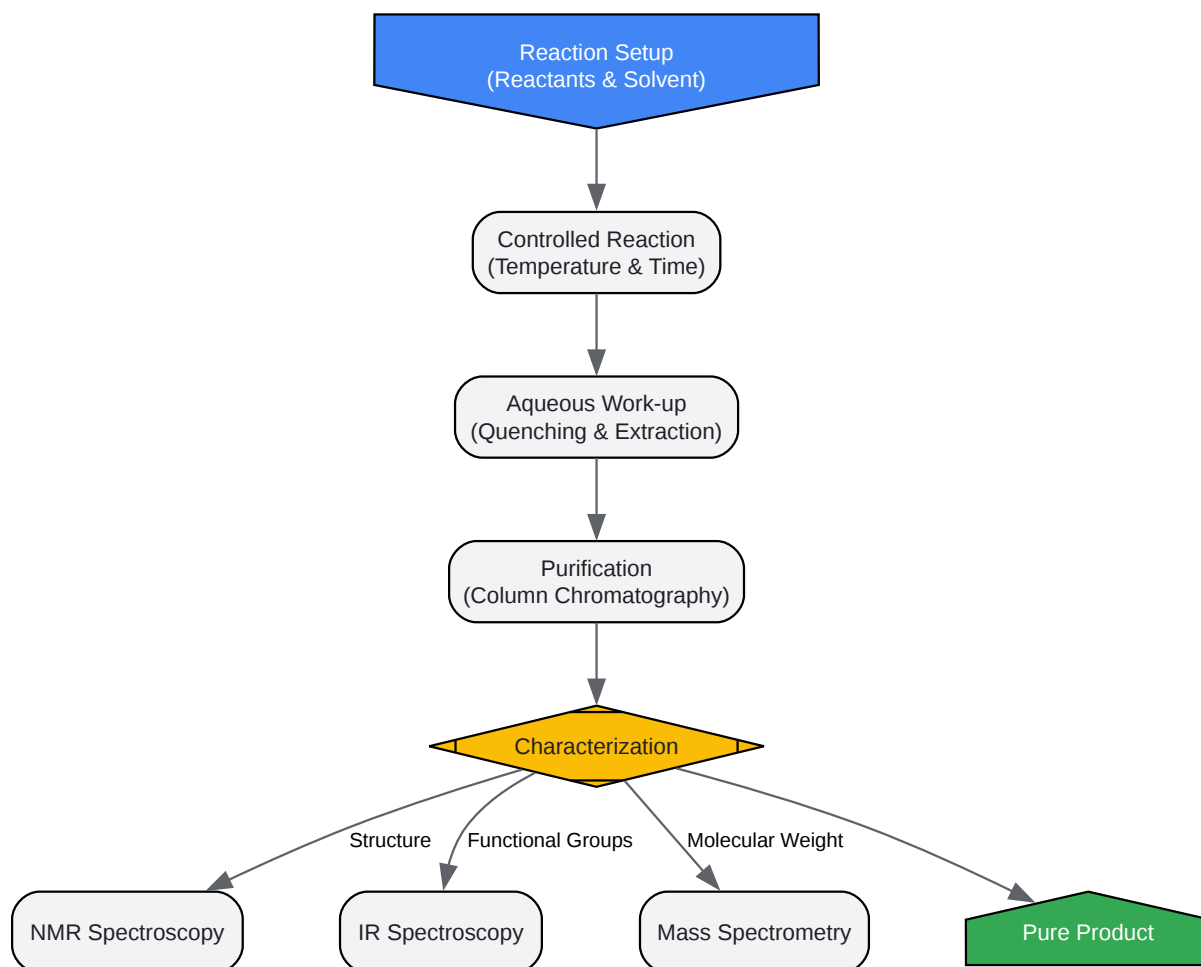
### Synthetic Pathways to 2,4-Dibromo-N-ethylaniline



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Caption: Plausible synthetic routes to **2,4-Dibromo-N-ethylaniline**.

## General Experimental Workflow



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## References

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